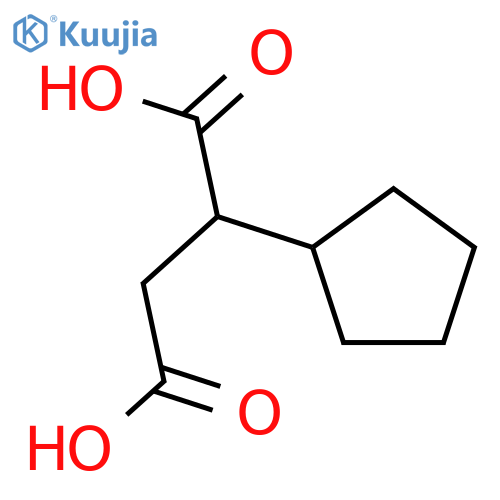Cas no 6053-61-8 (2-cyclopentylbutanedioic Acid)

2-cyclopentylbutanedioic Acid structure
商品名:2-cyclopentylbutanedioic Acid
2-cyclopentylbutanedioic Acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopentylbutanedioic Acid
- (+-)-Cyclopentylbernsteinsaeure
- (+-)-cyclopentylsuccinic acid
- AC1L5V9A
- AC1Q5RX8
- AG-K-93499
- AR-1E1016
- CTK5B1656
- Cyclopentanesuccinic acid
- Cyclopentyl-bernsteinsaeure
- NSC134901
- 6053-61-8
- SCHEMBL13115586
- DS-010724
- NSC-134901
- EN300-1833959
- DTXSID50300103
-
- インチ: InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)
- InChIKey: RMCKVLJGPLHPSL-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)C(CC(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 186.08922
- どういたいしつりょう: 186.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- PSA: 74.6
- LogP: 1.35210
2-cyclopentylbutanedioic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833959-0.1g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-1.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1833959-1g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-5.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1833959-10.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1833959-5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 5g |
$3105.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-0.05g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-0.5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-2.5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-0.25g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.25g |
$985.0 | 2023-09-19 |
2-cyclopentylbutanedioic Acid 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
6053-61-8 (2-cyclopentylbutanedioic Acid) 関連製品
- 97-61-0(2-Methyl-pentanoic Acid)
- 140-77-2(3-Cyclopentylpropionic acid)
- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)
- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)
- 98-78-2(3-oxocyclopentane-1-carboxylic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)
- 498-21-5(Methylsuccinic acid)
- 681-57-2(2,2-Dimethylglutaric acid)
- 99-66-1(Valproic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
